6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one typically involves the bromination of a benzopyran precursor followed by the introduction of the diethylamino group. One common method involves the reaction of 6-bromo-2,3-dihydro-4H-1-benzopyran-4-one with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-[(diethylamino)methyl]-1,3-benzoxazol-2(3H)-one
- 6-Bromo-3-[(diethylamino)methyl]-2-methylquinolin-4-ol
Uniqueness
Compared to similar compounds, 6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific substitution pattern on the benzopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
658084-53-8 |
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Molecular Formula |
C14H18BrNO2 |
Molecular Weight |
312.20 g/mol |
IUPAC Name |
6-bromo-3-(diethylaminomethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H18BrNO2/c1-3-16(4-2)8-10-9-18-13-6-5-11(15)7-12(13)14(10)17/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
SFOYGKVKWPOBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1COC2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
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